2-(Thiophen-3-YL)propan-2-OL
Overview
Description
“2-(Thiophen-3-YL)propan-2-OL” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been found to be biologically active and play a vital role in medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the retrieved papers, thiophene derivatives are known to undergo various chemical reactions. For instance, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .Scientific Research Applications
Starting Material in Chemical Synthesis : This compound is used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).
Application in Liquid Crystal Displays (LCDs) : Prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid show promise in photoaligning nematic liquid crystals, potentially benefiting LCD technology (Hegde et al., 2013).
Gene Delivery Vehicle : Poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), a derivative, binds DNA and could be used as a theranostic gene delivery vehicle (Carreon et al., 2014).
Potential Antidepressant : 1-Aryloxy-3-piperidinylpropan-2-ols have shown potential as new antidepressants, exhibiting dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition (Takeuchi et al., 2003).
Intermediate for Anti-depressant Synthesis : A method has been proposed for synthesizing (S)-3-(Methylamino)-1-(thiophen-2-yl) propan-1-ol, an important intermediate for the anti-depressant R-Duloxetine (吴佳佳 et al., 2017).
Biological Activities : Substituted thiophenes have exhibited various biological activities, such as antibacterial, antifungal, antioxidant, and antianxiety properties (Nagaraju et al., 2018).
Electro-Optical Material Preparation : Thiophene-fluorene-conjugated derivatives are suitable candidates for the preparation of electro-optical materials (Lukes et al., 2005).
Properties
IUPAC Name |
2-thiophen-3-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFGMKWPSQWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594069 | |
Record name | 2-(Thiophen-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113546-05-7 | |
Record name | 2-(Thiophen-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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